molecular formula C14H19NO2 B12087157 1-o-Tolylamino cyclohexanecarboxylic acid

1-o-Tolylamino cyclohexanecarboxylic acid

Cat. No.: B12087157
M. Wt: 233.31 g/mol
InChI Key: KSUMQKGODGYENJ-UHFFFAOYSA-N
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Description

1-o-Tolylamino cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol It is a derivative of cyclohexanecarboxylic acid, where the amino group is substituted with an o-tolyl group

Preparation Methods

The synthesis of 1-o-Tolylamino cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-o-Tolylamino cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-o-Tolylamino cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-o-Tolylamino cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-o-Tolylamino cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    Cyclohexanecarboxylic acid: The parent compound, which lacks the o-tolylamino group.

    o-Toluidine: The aromatic amine used in the synthesis of this compound.

    Cyclohexylamine: Another derivative of cyclohexane with an amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-methylanilino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-11-7-3-4-8-12(11)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17)

InChI Key

KSUMQKGODGYENJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2(CCCCC2)C(=O)O

Origin of Product

United States

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